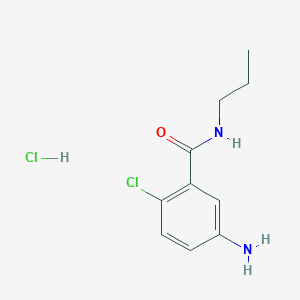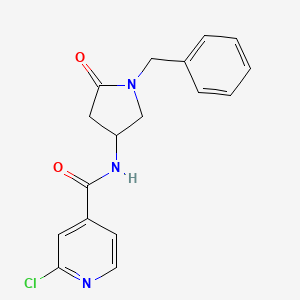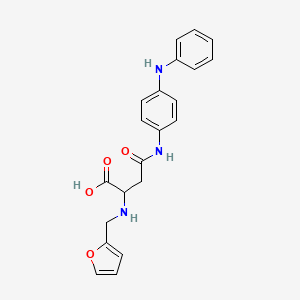
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is an organic compound featuring a furan ring, an amino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid typically involves multi-step organic reactions. One common route starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Industrial methods also focus on minimizing waste and improving the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)pentanoic acid
- 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)hexanoic acid
Uniqueness
Compared to similar compounds, 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-anilinoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(13-19(21(26)27)22-14-18-7-4-12-28-18)24-17-10-8-16(9-11-17)23-15-5-2-1-3-6-15/h1-12,19,22-23H,13-14H2,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFREVLYXHOVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
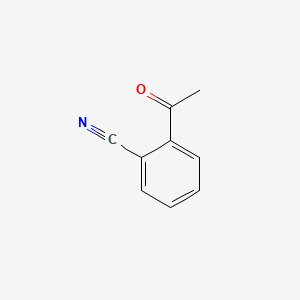
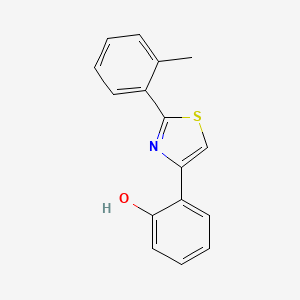
![2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2691115.png)
![1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene](/img/structure/B2691116.png)
![isopropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2691117.png)
![Methyl (E)-4-[(2R,4S)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2691119.png)
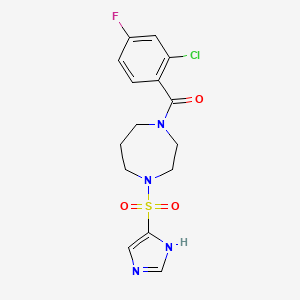
![(Z)-2-((4-ethylphenyl)imino)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2691123.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2691124.png)
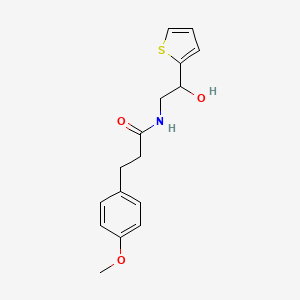
![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/new.no-structure.jpg)
